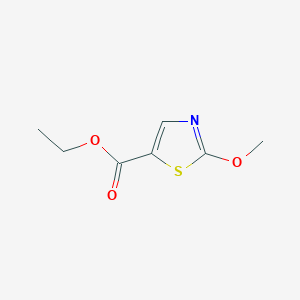![molecular formula C22H38N2O B14168871 1',2',10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3'-diaziridin]-17-ol CAS No. 4161-96-0](/img/structure/B14168871.png)
1',2',10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3'-diaziridin]-17-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1’,2’,10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3’-diaziridin]-17-ol is a complex organic compound with a unique spiro structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1’,2’,10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3’-diaziridin]-17-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the cyclopenta[a]phenanthrene core: This step involves cyclization reactions using appropriate catalysts and conditions.
Introduction of methyl groups: Methylation reactions are carried out using reagents like methyl iodide in the presence of a base.
Formation of the diaziridine ring: This step involves the reaction of the intermediate compound with diaziridine precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
化学反应分析
Types of Reactions
1’,2’,10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3’-diaziridin]-17-ol undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
1’,2’,10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3’-diaziridin]-17-ol has several scientific research applications:
Chemistry: Used as a model compound to study spiro structures and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
作用机制
The mechanism of action of 1’,2’,10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3’-diaziridin]-17-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
相似化合物的比较
Similar Compounds
- 17-(1,5-Dimethyl-hexyl)-10,13-dimethyl-dodecahydro-cyclopenta[a]phenanthren-3-ol
- 10,13-dimethyl-17-oxo-3-sulfooxy-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene
Uniqueness
1’,2’,10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3’-diaziridin]-17-ol is unique due to its spiro structure and the presence of multiple methyl groups and a diaziridine ring
属性
CAS 编号 |
4161-96-0 |
|---|---|
分子式 |
C22H38N2O |
分子量 |
346.5 g/mol |
IUPAC 名称 |
1',2',10,13,17-pentamethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,3'-diaziridine]-17-ol |
InChI |
InChI=1S/C22H38N2O/c1-19-12-13-22(23(4)24(22)5)14-15(19)6-7-16-17(19)8-10-20(2)18(16)9-11-21(20,3)25/h15-18,25H,6-14H2,1-5H3 |
InChI 键 |
SXXLVVHRVNMRJU-UHFFFAOYSA-N |
规范 SMILES |
CC12CCC3(CC1CCC4C2CCC5(C4CCC5(C)O)C)N(N3C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


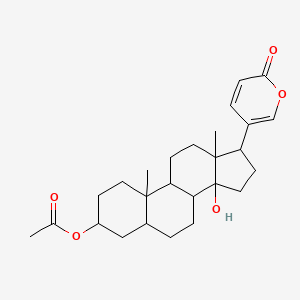
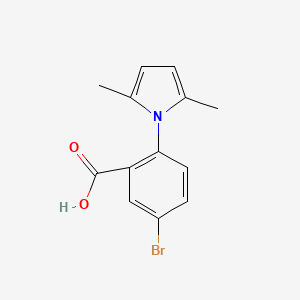

![1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14168809.png)

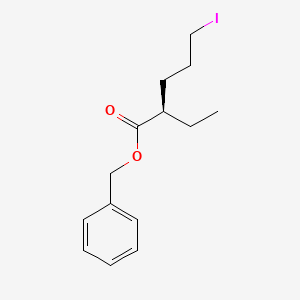

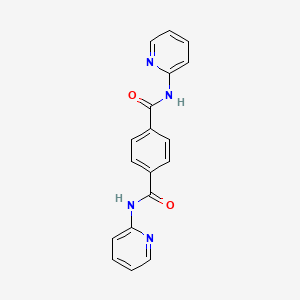
![(3aS,10cS)-2-[2-(diethylamino)ethyl]-4,5,6,10c-tetrahydropyrrolo[3,4-c]carbazole-1,3(2H,3aH)-dione](/img/structure/B14168848.png)
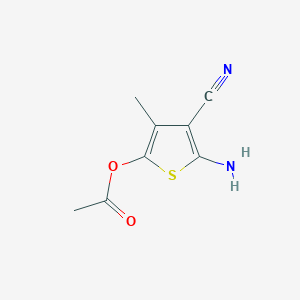
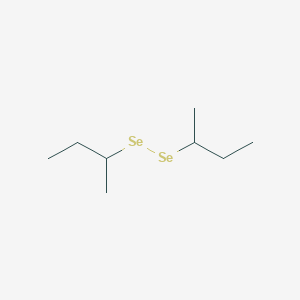

![3-[2-(1H-indol-3-yl)ethylcarbamoyl]pyrazine-2-carboxylic Acid](/img/structure/B14168878.png)
